molecular formula C23H22O7 B11149674 methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate

methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B11149674
M. Wt: 410.4 g/mol
InChI Key: IMUVLMSEKQLSCF-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-8-methyl-2-oxo-2H-chromen-4-carbaldehyde with 4-methoxyphenylacetic acid under acidic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-hydroxyphenyl)-4-oxobutanoate

Uniqueness

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article explores the various biological properties of this compound, including its antimicrobial, antioxidant, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula: C₁₄H₁₄O₅
  • Molecular Weight: 262.26 g/mol
  • CAS Number: 853749-48-1

The compound is synthesized through the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base, typically potassium carbonate, under reflux conditions in a solvent like acetone .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses strong radical scavenging abilities, which are attributed to its phenolic structure. The IC₅₀ values for these assays were reported to be lower than those for common antioxidants like ascorbic acid, highlighting its potential application in preventing oxidative stress-related diseases .

Anticancer Properties

This compound has shown promising anticancer activity in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against A549 (lung adenocarcinoma) and A375 (melanoma) cell lines with IC₅₀ values of approximately 10 µM and 5.7 µM respectively . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition: It inhibits specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells.
  • Radical Scavenging: Its antioxidant properties help mitigate oxidative damage.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains with low MIC values
AntioxidantStrong radical scavenging activity; lower IC₅₀ than ascorbic acid
AnticancerSelective cytotoxicity towards A549 and A375 cell lines; induces apoptosis

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-(4-methoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C23H22O7/c1-13-20(28-3)10-9-16-17(12-21(25)30-22(13)16)18(23(26)29-4)11-19(24)14-5-7-15(27-2)8-6-14/h5-10,12,18H,11H2,1-4H3

InChI Key

IMUVLMSEKQLSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC=C(C=C3)OC)C(=O)OC)OC

Origin of Product

United States

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